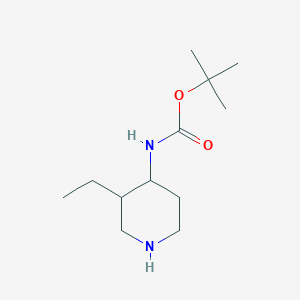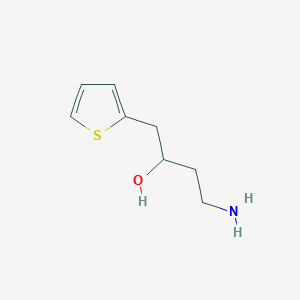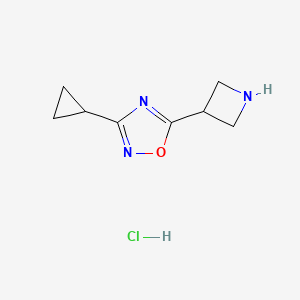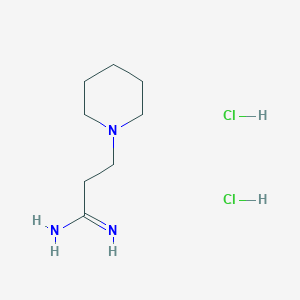
3-(1,3-Benzothiazol-2-yl)butan-2-yl methanesulfonate
Overview
Description
Molecular Structure Analysis
The InChI code for a similar compound, 3-(1,3-benzothiazol-2-yl)butan-2-one, is 1S/C11H11NOS/c1-7(8(2)13)11-12-9-5-3-4-6-10(9)14-11/h3-7H,1-2H3 . This provides a basis for understanding the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical form of a similar compound, 3-(1,3-benzothiazol-2-yl)butan-2-one, is a powder . The storage temperature is room temperature .Scientific Research Applications
Chemistry and Properties of Benzothiazole Compounds
Benzothiazole derivatives are central to a wide array of chemical and biological research due to their varied biological activities and applications in medicinal chemistry. Benzothiazole and its derivatives, such as 3-(1,3-Benzothiazol-2-yl)butan-2-yl methanesulfonate, have shown to be of great interest in the development of new therapeutic agents. These compounds exhibit a broad spectrum of pharmacological properties including antiviral, antimicrobial, anti-inflammatory, antidiabetic, and anticancer activities. Their unique chemical structure, a benzene ring fused to a thiazole ring, makes them integral to many synthetic bioactive molecules and natural products, highlighting their importance in scientific research (Boča, Jameson, & Linert, 2011; Bhat & Belagali, 2020).
Antioxidant Capacity and Reaction Pathways
Benzothiazole derivatives have been explored for their antioxidant capacities. The investigation into the reaction pathways underlying antioxidant capacity assays, such as the ABTS/PP decolorization assay, has been significant. These studies provide insights into how benzothiazole compounds interact with radicals and the potential implications for their use in therapeutic contexts (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Applications in Medicinal Chemistry
Benzothiazole's versatility extends to medicinal chemistry, where its derivatives are investigated for their therapeutic potentials. These compounds have been identified as promising candidates for anticancer, antimicrobial, and antiviral agents due to their significant biological activities. The structural diversity of benzothiazole-based molecules allows for the development of new drugs with high therapeutic potency, indicating a wide range of applications in drug discovery and development (Kamal, Hussaini Syed, & Malik Mohammed, 2015; Rosales-Hernández et al., 2022).
Safety And Hazards
The safety information for a similar compound, 3-(1,3-benzothiazol-2-yl)butan-2-one, includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)butan-2-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S2/c1-8(9(2)16-18(3,14)15)12-13-10-6-4-5-7-11(10)17-12/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBGWECOKCYWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)C(C)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzothiazol-2-yl)butan-2-yl methanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1377644.png)

![tert-butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate](/img/structure/B1377646.png)
![7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2-one](/img/structure/B1377647.png)


![1-[(Acetylsulfanyl)methyl]cyclopentane-1-carbonitrile](/img/structure/B1377652.png)


![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine; trifluoromethanesulfonic acid](/img/structure/B1377658.png)

![1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol](/img/structure/B1377661.png)
